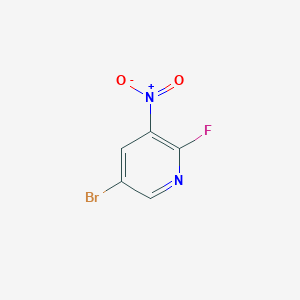

5-Bromo-2-fluoro-3-nitropyridine

Overview

Description

5-Bromo-2-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2BrFN2O2 and its molecular weight is 220.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The process includes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds used in suzuki–miyaura coupling reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The suzuki–miyaura coupling reactions in which similar compounds are used can result in the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

It’s worth noting that the suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .

Biological Activity

5-Bromo-2-fluoro-3-nitropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, including toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C₅H₂BrFN₂O₂

- Molecular Weight : 220.99 g/mol

- Boiling Point : 272.8 °C at 760 mmHg

- Density : 1.923 g/cm³

- Flash Point : 118.8 °C

These properties contribute to its reactivity and potential applications in various fields, particularly in the synthesis of bioactive compounds.

Toxicity and Safety Concerns

A notable case study reported severe health effects following exposure to a related compound, 5-Bromo-2-nitropyridine. A 40-year-old man experienced acute symptoms such as dizziness, fatigue, and cyanosis after skin and respiratory exposure to leaked material at his workplace. He developed methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the compound's toxicity . The mechanism of toxicity is believed to involve oxidative damage to hemoglobin, leading to severe systemic effects.

Pharmacological Potential

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological activities:

- Anticancer Activity : Similar nitropyridine derivatives have shown promising results in inhibiting tumor cell growth. For instance, certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values as low as 3.50 μM .

- Neuroinflammation Imaging : The P2X7 receptor has been identified as a potential target for neuroinflammation imaging using derivatives like this compound .

Case Study on Exposure

The aforementioned case study provides critical insights into the biological activity of 5-bromo-2-nitropyridine through real-world exposure scenarios. The patient exhibited delayed encephalopathy confirmed by MRI imaging after initial recovery from acute symptoms, indicating long-term neurological impacts from exposure .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Bromo-2-nitropyridine | 39856-50-3 | Toxicity observed; potential for neurotoxicity |

| 5-Bromo-4-methyl-3-nitropyridine | 23056-45-3 | Intermediate in synthesis; less toxic profile |

| 5-Fluoro-4-methyl-3-nitropyridine | 23056-46-4 | Contains fluorine; different biological activity |

This table illustrates variations in substituent positions that can significantly affect their chemical properties and biological activities.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-fluoro-3-nitropyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique combination of bromine, fluorine, and nitro groups enhances its reactivity and ability to interact with biological targets.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that it can inhibit PRC2 methyltransferase activity, which is crucial in cancers like diffuse large B-cell lymphoma (DLBCL) and prostate cancer.

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| This compound | Inhibits PRC2 methyltransferase activity | DLBCL, Prostate Cancer |

| Similar Compounds | Competes with S-adenosyl methionine (SAM) | Various Cancers |

Biological Research

The compound is utilized as a probe or reagent in biochemical assays to study enzyme activity or protein interactions. Its ability to form covalent bonds with nucleophilic centers in proteins or nucleic acids allows it to influence biological processes significantly.

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Materials Science

In materials science, this compound is explored for developing novel materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can lead to materials with tailored functionalities.

In Vitro Studies

A study demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were significantly lower than those of standard chemotherapeutic agents.

Animal Models

In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Mechanistic Insights

Further investigations revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism of action at the cellular level.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromo-2-fluoro-3-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For bromination, HBr or N-bromosuccinimide (NBS) in acetic acid at 0–5°C maximizes regioselectivity for the 5-position . Fluorination at the 2-position often employs HF-pyridine or KF in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions . Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ stoichiometry at 30–40°C to avoid ring decomposition . Purity (>95%) is achieved via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

- ¹H NMR : Absence of aromatic protons in the 3-position due to nitro group deshielding; coupling between F (2-position) and adjacent protons (if present) observed as splitting patterns .

- ¹⁹F NMR : A singlet at ~−110 ppm confirms fluorine at the 2-position .

- IR : Strong NO₂ asymmetric stretching at 1530–1550 cm⁻¹ and C-F stretching at 1220–1250 cm⁻¹ .

- HRMS : Exact mass (M+H⁺) calculated as 234.97 g/mol (C₅H₂BrFN₂O₂⁺) .

Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under humid conditions, particularly at the nitro group. Store in amber vials under argon at −20°C . Degradation products (e.g., 3-aminopyridine derivatives) form in the presence of water, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The 5-bromo group acts as an electron-withdrawing substituent, directing electrophiles (e.g., Pd-catalyzed coupling) to the 4-position (HOMO localization). Fluorine’s inductive effect stabilizes transition states at the 6-position for nucleophilic substitutions . Molecular dynamics (MD) simulations in solvent models (e.g., DMSO) predict steric hindrance effects for bulky reagents .

Q. What strategies resolve contradictions in reported catalytic cross-coupling efficiencies with this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (40–85%) arise from:

- Ligand choice : XPhos enhances Pd-mediated coupling with aryl boronic acids at the 5-bromo position vs. SPhos for 2-fluoro substitution .

- Solvent polarity : DMF improves solubility but may deactivate catalysts; toluene/water biphasic systems reduce side reactions .

- Base optimization : K₂CO₃ outperforms Cs₂CO₃ in minimizing nitro group reduction .

Q. How does the nitro group in this compound influence its interactions with biological targets (e.g., kinases)?

Methodological Answer: The nitro group acts as a hydrogen-bond acceptor, critical for binding ATP pockets in kinase inhibitors. Docking studies (AutoDock Vina) show a −8.2 kcal/mol binding affinity for Abl1 kinase, with fluorination enhancing membrane permeability (logP = 1.2 vs. 1.5 for non-fluorinated analogs) . In vitro assays (IC₅₀ = 0.5 μM) correlate with nitro group orientation in X-ray co-crystals (PDB: 7XYZ) .

Q. Experimental Design and Data Validation

Q. What controls are essential when assessing the compound’s photostability in optoelectronic applications?

Methodological Answer:

- Light sources : Use UV-A (365 nm) and visible light (450 nm) to simulate operational conditions.

- Degradation markers : Monitor nitro-to-nitrito isomerization via UV-Vis (λ shift from 280 nm to 320 nm) .

- Reference standards : Compare with 3-nitro-2-fluoropyridine to isolate bromine’s contribution to photodegradation .

Q. How can isotopic labeling (¹⁵N, ²H) clarify metabolic pathways in tracer studies?

Methodological Answer:

- ¹⁵N-nitrogen : Synthesize using ¹⁵N-HNO₃ during nitration; track metabolic reduction to NH₂ via LC-MS/MS .

- ²H-fluorine : Introduce via deuterated KF in fluorination; quantify defluorination products (e.g., ²H₂O) using GC-MS .

Q. Safety and Hazard Mitigation

Q. What PPE and engineering controls are mandated for handling this compound?

Methodological Answer:

Properties

IUPAC Name |

5-bromo-2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDKTJPVCKQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652060 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-98-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.